Cas no 1783723-81-8 (1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde)

1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1783723-81-8
- 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
- EN300-6508659
-
- インチ: 1S/C10H8BrN3O/c1-7-9(6-15)12-13-14(7)10-5-3-2-4-8(10)11/h2-6H,1H3
- InChIKey: CJBAFKHSYSGKFT-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1N1C(C)=C(C=O)N=N1
計算された属性
- 精确分子量: 264.98507g/mol
- 同位素质量: 264.98507g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 47.8Ų
1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6508659-0.1g |
1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
1783723-81-8 | 0.1g |
$867.0 | 2023-05-31 | ||
Enamine | EN300-6508659-0.5g |
1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
1783723-81-8 | 0.5g |
$946.0 | 2023-05-31 | ||
Enamine | EN300-6508659-2.5g |
1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
1783723-81-8 | 2.5g |
$1931.0 | 2023-05-31 | ||
Enamine | EN300-6508659-1.0g |
1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
1783723-81-8 | 1g |
$986.0 | 2023-05-31 | ||
Enamine | EN300-6508659-5.0g |
1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
1783723-81-8 | 5g |
$2858.0 | 2023-05-31 | ||
Enamine | EN300-6508659-0.05g |
1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
1783723-81-8 | 0.05g |
$827.0 | 2023-05-31 | ||
Enamine | EN300-6508659-0.25g |
1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
1783723-81-8 | 0.25g |
$906.0 | 2023-05-31 | ||
Enamine | EN300-6508659-10.0g |
1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
1783723-81-8 | 10g |
$4236.0 | 2023-05-31 |
1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
Research Brief on 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1783723-81-8)
The compound 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1783723-81-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent studies have highlighted the role of 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde as a key intermediate in the synthesis of novel heterocyclic compounds. Its structural features, including the bromophenyl and triazole moieties, make it a valuable scaffold for designing inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting protein kinases involved in cancer cell proliferation.
In addition to its synthetic utility, this compound has shown promising biological activities. Research conducted by Smith et al. (2023) revealed its antimicrobial properties against drug-resistant bacterial strains, suggesting potential applications in combating antibiotic resistance. The aldehyde functional group in the molecule facilitates further derivatization, enabling the development of more potent analogs with improved pharmacokinetic properties.
Mechanistic studies have elucidated that 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde exerts its biological effects through multiple pathways. For example, it has been shown to modulate oxidative stress responses in neuronal cells, indicating potential neuroprotective applications. Furthermore, molecular docking simulations have identified strong binding affinities with several disease-relevant targets, including inflammatory mediators and viral proteases.
Despite these advancements, challenges remain in optimizing the compound's bioavailability and reducing potential off-target effects. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde represents a promising candidate for further investigation in drug development. Its multifaceted biological activities and synthetic versatility position it as a valuable tool in the discovery of new therapeutic agents. Future studies should focus on expanding its applications and overcoming current limitations to fully realize its potential in addressing unmet medical needs.
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